molecular formula C8H7N3OS B11194490 3-(Pyridin-3-yl)-2-thioxoimidazolidin-4-one

3-(Pyridin-3-yl)-2-thioxoimidazolidin-4-one

Cat. No.: B11194490
M. Wt: 193.23 g/mol
InChI Key: HIEXRGYTXFBUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-3-yl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a pyridine ring fused with an imidazolidinone ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)-2-thioxoimidazolidin-4-one typically involves the condensation of pyridine derivatives with thiourea under specific conditions. One common method includes the reaction of 3-pyridinecarboxaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thioethers.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(Pyridin-3-yl)-2-thioxoimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfur atom can form strong interactions with metal ions or other electrophilic centers, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds share a similar imidazole-pyridine structure and exhibit a broad spectrum of biological activities.

    Imidazole derivatives: Known for their diverse pharmacological properties, including antibacterial and antifungal activities.

    Pyridazinone derivatives: These compounds also possess a pyridine ring and are studied for their anti-inflammatory and anticancer effects.

Uniqueness

3-(Pyridin-3-yl)-2-thioxoimidazolidin-4-one is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This structural feature allows for specific interactions with biological targets and enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

3-pyridin-3-yl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C8H7N3OS/c12-7-5-10-8(13)11(7)6-2-1-3-9-4-6/h1-4H,5H2,(H,10,13)

InChI Key

HIEXRGYTXFBUMZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)N1)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.